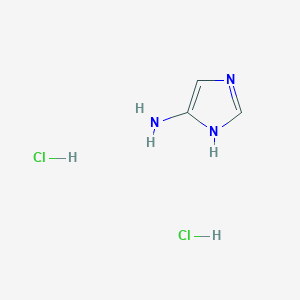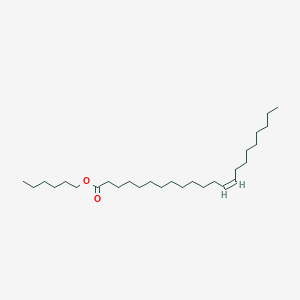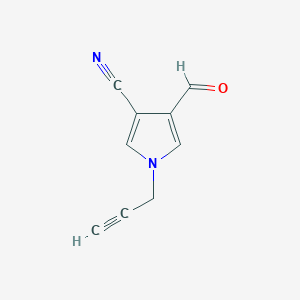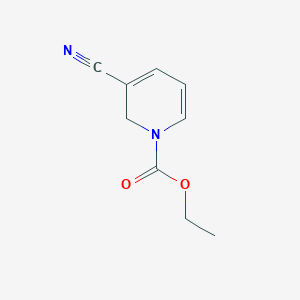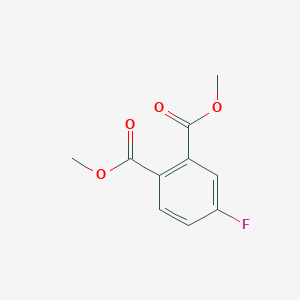
Dimethyl 4-fluorophthalate
Descripción general
Descripción
Dimethyl 4-fluorophthalate is an organic compound with the chemical formula C10H9FO4. It is a derivative of phthalic acid, where two methyl groups are esterified to the carboxyl groups, and a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 4-fluorophthalate can be synthesized through the reaction of phthalic acid dimethyl ester with a fluorinating agent such as hydrofluoric acid or ammonium fluoride. The reaction typically involves heating the reactants under controlled conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-fluorophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Nucleophilic Substitution: Various substituted phthalates depending on the nucleophile used.
Hydrolysis: 4-fluorophthalic acid and methanol.
Oxidation: Oxidized derivatives of the phthalate ester.
Reduction: Reduced derivatives of the phthalate ester
Aplicaciones Científicas De Investigación
Dimethyl 4-fluorophthalate is utilized in several scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism by which dimethyl 4-fluorophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological studies or polymerization in industrial processes .
Comparación Con Compuestos Similares
Dimethyl phthalate: Lacks the fluorine substitution, leading to different reactivity and applications.
Dimethyl 2-fluorophthalate: Fluorine substitution at the ortho position, affecting its chemical properties and reactivity.
Dimethyl 3-fluorophthalate: Fluorine substitution at the meta position, resulting in distinct chemical behavior
Uniqueness: Dimethyl 4-fluorophthalate’s unique para-fluorine substitution provides specific reactivity patterns and interactions, making it valuable in targeted chemical syntheses and specialized research applications .
Propiedades
IUPAC Name |
dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQAPWOMHKSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628010 | |
| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110706-50-8 | |
| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)



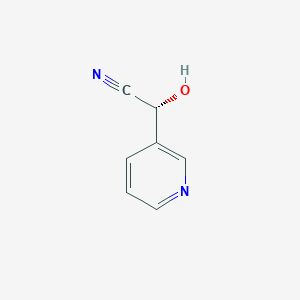
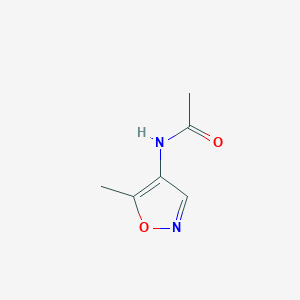


![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)

